S-(4-Aminophenyl)cysteine
Overview
Description
S-(4-Aminophenyl)cysteine: is an organic compound with the molecular formula C9H12N2O2S . It is a derivative of cysteine, an amino acid, where the sulfur atom is bonded to a 4-aminophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Aminophenyl)cysteine typically involves the reaction of cysteine with 4-aminophenyl derivatives. One common method is the nucleophilic substitution reaction where the thiol group of cysteine reacts with a 4-aminophenyl halide under basic conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a chemoenzymatic method. This involves the use of enzymes to catalyze the reaction, providing a more efficient and environmentally friendly approach compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: S-(4-Aminophenyl)cysteine undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
S-(4-Aminophenyl)cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of S-(4-Aminophenyl)cysteine involves its interaction with various molecular targets and pathways:
Antioxidant Properties: It can undergo redox reactions, contributing to its antioxidant effects.
Enzyme Interaction: It can act as a substrate for enzymes such as 3-mercaptopyruvate sulfurtransferase, leading to the production of hydrogen sulfide, which has neuroprotective properties.
Comparison with Similar Compounds
S-(4-Aminophenyl)cysteine can be compared with other cysteine derivatives and phenyl-substituted compounds:
Similar Compounds: Cysteine, cystine, and other phenyl-substituted amino acids.
Uniqueness: The presence of both the amino and thiol groups, along with the aromatic ring, gives this compound unique chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
(2R)-2-amino-3-(4-aminophenyl)sulfanylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNUDZLYGPHPRY-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)SC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212470 | |
Record name | S-(4-Aminophenyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63129-86-2 | |
Record name | S-(4-Aminophenyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063129862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(4-Aminophenyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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